Benzyl tert-butyl ethane-1,2-diyldicarbamate
CAS No.: 77153-05-0
Cat. No.: VC3700042
Molecular Formula: C15H22N2O4
Molecular Weight: 294.35 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 77153-05-0 |
|---|---|
| Molecular Formula | C15H22N2O4 |
| Molecular Weight | 294.35 g/mol |
| IUPAC Name | benzyl N-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]carbamate |
| Standard InChI | InChI=1S/C15H22N2O4/c1-15(2,3)21-14(19)17-10-9-16-13(18)20-11-12-7-5-4-6-8-12/h4-8H,9-11H2,1-3H3,(H,16,18)(H,17,19) |
| Standard InChI Key | KSRSLPBOKBJBBE-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)NCCNC(=O)OCC1=CC=CC=C1 |
| Canonical SMILES | CC(C)(C)OC(=O)NCCNC(=O)OCC1=CC=CC=C1 |
Introduction
Benzyl tert-butyl ethane-1,2-diyldicarbamate is a complex organic compound with a molecular formula of C15H22N2O4 and a molecular weight of 294.35 g/mol. It is characterized by its unique structural features, which include a benzyl group, a tert-butyl group, and an ethane backbone with two carbamate functionalities. This compound is of interest in various fields, including organic synthesis and potentially in biological applications due to its carbamate groups, which can interact with biological systems.
Synthesis Methods
The synthesis of benzyl tert-butyl ethane-1,2-diyldicarbamate typically involves the reaction of benzyl chloroformate with tert-butyl ethane-1,2-diyldicarbamate in the presence of a base. The reaction conditions are usually optimized to prevent hydrolysis and ensure high yields.
Biological and Medicinal Applications
While specific biological activities of benzyl tert-butyl ethane-1,2-diyldicarbamate are not extensively documented, compounds with similar structures have shown potential in various biological applications. Carbamate groups can act as inhibitors or probes for enzymes, and their presence in this compound suggests potential for similar interactions.
Comparison with Similar Compounds
| Compound Name | Structure | Key Biological Activity |
|---|---|---|
| Benzyl tert-Butyl ((1R,3S)-cyclohexane-1,3-diyl)dicarbamate | Cyclohexane Structure | Anti-inflammatory and anticancer activities |
| Di-tert-butyl ethane-1,2-diyldicarbamate | Ethane Structure with Two tert-Butyl Groups | Used as a protecting group in organic synthesis |
Industrial Applications
In industrial settings, compounds like benzyl tert-butyl ethane-1,2-diyldicarbamate can be used as intermediates in the synthesis of more complex molecules. Their unique structures allow for the development of novel materials with specific chemical and physical properties.
Research Findings and Future Directions
Research on benzyl tert-butyl ethane-1,2-diyldicarbamate is limited, but its structural features suggest potential applications in organic synthesis and possibly in biological sciences. Further studies are needed to explore its reactivity, stability, and potential biological activities.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume